4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Catalog No.
S615554
CAS No.
42855-00-5
M.F
C10H10ClNO6
M. Wt
275.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

CAS Number

42855-00-5

Product Name

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate

Molecular Formula

C10H10ClNO6

Molecular Weight

275.64 g/mol

InChI

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3

InChI Key

RWWPKIOWBQFXEE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC

Synonyms

((nitroveratryl)oxy)chlorocarbamate, NVOC-Cl

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula C10H10ClNO6C_{10}H_{10}ClNO_6 and a molecular weight of approximately 275.64 g/mol. It is classified under the CAS number 42855-00-5. This compound features a nitro group and two methoxy groups attached to a benzyl carbonochloridate structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The compound is recognized for its corrosive properties, as indicated by its classification under GHS hazard statements, which include severe skin burns and eye damage . It is also noted for having high gastrointestinal absorption and being a substrate for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .

NVOC Cl does not possess any inherent biological activity. Its mechanism of action lies in its ability to form a reversible covalent bond with a functional group on another molecule. This "protects" the group from participating in unwanted reactions during a synthesis. The protecting group can then be later removed under controlled conditions to reveal the original functionality when needed.

NVOC Cl is a potentially hazardous compound due to several factors:

  • Corrosivity: The carbonyl chloride group is highly reactive and can cause skin and eye irritation or burns upon contact [].
  • Toxicity: Limited data exists on the specific toxicity of NVOC Cl. However, the presence of the nitro group suggests potential concerns, as some nitroaromatic compounds can be harmful if inhaled or ingested.
  • Reactivity: NVOC Cl is likely moisture sensitive and can decompose upon exposure to water, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling NVOC Cl.
  • Work in a well-ventilated area.
  • Store the compound in a cool, dry place in a tightly sealed container.
  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Photolabile protecting reagent

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as NVOC-Cl, is a valuable tool in scientific research due to its function as a photolabile protecting reagent. Protecting groups are used in organic synthesis to temporarily mask reactive functional groups on a molecule, allowing for selective modification of other functional groups without affecting the protected ones. NVOC-Cl's unique property lies in its ability to be cleaved, or removed, upon exposure to near-ultraviolet (UV) light. This light-triggered removal allows for precise control over the unmasking of the protected group, offering several advantages in research:

  • Temporal control: Researchers can introduce NVOC-Cl to protect functional groups during synthesis and then selectively remove them using light at a desired point in the experiment, enabling control over the timing of group activation. []
  • Spatial control: By directing UV light to specific areas, researchers can achieve localized deprotection within a complex molecule, offering valuable control in applications like surface modification. []
  • Compatibility with other reactions: The mild cleavage conditions associated with UV light exposure make NVOC-Cl compatible with various other reactions often used in organic synthesis, minimizing the risk of unwanted side reactions. []

Applications in peptide and nucleotide synthesis

NVOC-Cl finds widespread application in the field of peptide synthesis, where it is used to protect amine and hydroxyl groups. These functional groups are crucial for peptide bond formation, and their temporary protection allows for the selective modification of other amino acid residues within the peptide chain. Upon completion of the desired modifications, exposure to UV light conveniently removes the NVOC protecting group, enabling final peptide assembly. [, ]

Similarly, NVOC-Cl serves as a protecting group in the synthesis of nucleotides, particularly for base-sensitive S-acylthioethyl (SATE) prooligonucleotides. The photolabile nature of NVOC-Cl allows for controlled removal of the protecting group without compromising the integrity of the base-sensitive SATE functionality. []

Beyond protecting groups: Caged protein conjugates and surface modification

The unique properties of NVOC-Cl extend beyond its use as a protecting group. Researchers have employed NVOC-Cl to create caged protein conjugates. These conjugates remain inactive until exposed to UV light, allowing for precise control over their activation and offering valuable tools for studying protein function and dynamics. []

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is primarily utilized as a reagent in organic synthesis. Its carbonochloridate functional group allows it to participate in various nucleophilic substitution reactions. For example:

  • Nucleophilic Acyl Substitution: The carbonochloridate can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Deprotection Reactions: In the context of protecting group strategies, this compound can be used to temporarily protect functional groups during multi-step syntheses.

These reactions are significant in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol.
  • Formation of Carbonochloridate: The alcohol is treated with thionyl chloride or oxalyl chloride to convert it into the corresponding carbonochloridate.
  • Purification: The product is purified through standard techniques such as distillation or chromatography.

This method allows for the efficient production of the compound while maintaining high purity levels.

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate finds applications primarily in:

  • Organic Synthesis: It serves as a versatile reagent for the protection of amines and alcohols during multi-step synthetic procedures.
  • Medicinal Chemistry: Its unique structure may be explored for potential therapeutic applications or as a precursor in drug development.

Interaction studies involving 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have highlighted its role as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). Such interactions are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics when used in medicinal applications .

Several compounds share structural similarities with 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Here are some notable examples:

Compound NameSimilarity Index
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde0.78
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate0.77
5-Methoxy-2-nitrophenethyl carbonochloridate0.82
(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol0.81
(4,5-Bis(benzyloxy)-2-nitrophenyl)methanol0.81

These compounds exhibit varying degrees of similarity based on their functional groups and structural features. The unique combination of methoxy and nitro groups in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate distinguishes it from others, potentially influencing its reactivity and biological activity.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

42855-00-5

Wikipedia

((Nitroveratryl)oxy)chlorocarbamate

Dates

Modify: 2023-08-15

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